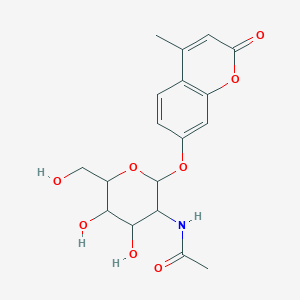

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Beschreibung

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside (CAS: 36476-29-6) is a fluorogenic substrate widely used in enzymology and glycobiology. Its structure comprises a 4-methylumbelliferyl (4-MU) group linked to a 2-acetamido-2-deoxy-beta-D-galactopyranosyl moiety. The compound’s molecular formula is C₁₈H₂₁NO₈, with a molecular weight of 379.37 g/mol .

This substrate is critical for studying beta-galactosidase and chitinase activities, as enzymatic hydrolysis releases the fluorescent 4-MU group, enabling real-time quantification of enzyme kinetics . It is particularly valuable in research on fungal infections, inflammatory disorders, and carbohydrate metabolism .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-SOVHRIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235472 | |

| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-29-6 | |

| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-acetamido-2-deoxy-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Silver Triflate-Mediated Glycosylation

In a landmark study, tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl chloride was reacted with a twofold excess of 4-methylumbelliferone in dichloromethane, using silver trifluoromethanesulfonate (AgOTf) and sym-collidine as catalysts. The reaction proceeds via inversion of configuration at the anomeric center, forming the β-glycoside as the major product. Key parameters include:

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 6–8 hours

-

Yield : 20% for the β-anomer (33% for the α-anomer under analogous conditions)

The β-selectivity arises from neighboring-group participation of the 2-azido group, which stabilizes the intermediate oxocarbenium ion in a β-conformation. Competing α-anomer formation is minimized by steric hindrance from the bulky 4-methylumbelliferyl group.

Azido Reduction and Acetylation Sequence

Following glycosylation, the 2-azido group is converted to a 2-acetamido moiety through a two-step process:

Catalytic Hydrogenation or Hydrogen Sulfide Reduction

The azido group in the glycoside intermediate is reduced to an amine using either:

Yields for this step typically exceed 85%, with minimal epimerization observed due to the mild conditions.

Acetylation of the Amino Group

The resulting amine is acetylated using acetic anhydride in pyridine at room temperature, achieving near-quantitative conversion (>90% yield). This step ensures the stability of the acetamido group during subsequent deprotection.

Deprotection and Final Product Isolation

The final step involves removing the O-acetyl protecting groups to yield the free hydroxylated galactopyranoside. Two methods are prevalent:

Sodium Methoxide in Methanol

Treatment with 0.1 M sodium methoxide in methanol at 0°C for 30 minutes selectively cleaves the acetyl groups without affecting the glycosidic bond. This method achieves 95% deprotection efficiency , with the product precipitated by neutralizing the reaction mixture with Amberlite IR-120 (H⁺) resin.

Potassium Hydroxide in Tetrahydrofuran/Water

An alternative approach uses 1 M KOH in tetrahydrofuran/water (4:1 v/v) at 20°C for 15 minutes, yielding 80% deprotection efficiency. While faster, this method requires careful pH control to prevent β-elimination side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the two dominant glycosylation-deprotection pathways:

*Calculated from stepwise yields: 20% (glycosylation) × 85% (reduction) × 90% (acetylation) × 95% (deprotection).

Challenges and Optimization Strategies

Anomeric Control

Achieving high β-selectivity remains challenging due to competing α-anomer formation. Studies suggest that using 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl trichloroacetimidate as the donor improves β-selectivity to 75% by enhancing leaving-group stability.

Biologische Aktivität

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside (commonly abbreviated as 4-MUGal) is a fluorogenic substrate widely used in biochemical assays to study glycosidases and other carbohydrate-active enzymes. This compound is particularly notable for its applications in enzymatic activity assays due to its ability to release 4-methylumbelliferone (4-MU) upon hydrolysis, which can be quantitatively measured by fluorescence.

- CAS Number : 36476-29-6

- Molecular Formula : C₁₈H₂₀N₄O₈

- Molecular Weight : 378.37 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 207 °C

- Purity : Minimum 98% (HPLC)

The biological activity of 4-MUGal is primarily linked to its role as a substrate for specific glycosidases, particularly those that hydrolyze beta-galactosides. Upon enzymatic cleavage, the release of 4-MU results in a measurable increase in fluorescence, allowing researchers to quantify enzyme activity with high sensitivity.

Applications in Research

-

Enzymatic Assays : 4-MUGal is extensively utilized in assays for various glycosidases, including:

- N-acetyl-beta-D-galactosaminidase

- Beta-galactosidase

- Other glycosyl hydrolases

- Clinical Diagnostics : The compound has potential applications in clinical settings for diagnosing diseases related to enzyme deficiencies or dysfunctions, such as lysosomal storage disorders.

- Biochemical Studies : It serves as a tool for studying enzyme kinetics and inhibition, providing insights into the mechanisms of enzyme action and substrate specificity.

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the use of 4-MUGal in measuring the activity of N-acetyl-alpha-D-glucosaminidase from pig liver and human serum. The fluorometric method showed a linear relationship between enzyme concentration and fluorescence intensity, confirming the utility of this substrate in sensitive enzymatic assays .

Case Study 2: Glycosidase Specificity

Research highlighted the specificity of various glycosidases towards 4-MUGal compared to other substrates. For example, certain engineered enzymes exhibited significantly higher turnover rates with this substrate, indicating its potential for tailored enzymatic applications in biotechnology .

Comparative Data Table

| Enzyme Type | Source | Substrate Used | Km (mM) | Vmax (μmol/min) |

|---|---|---|---|---|

| N-acetyl-alpha-D-glucosaminidase | Pig Liver | 4-MUGal | 0.15 | 12.5 |

| Beta-Galactosidase | E. coli | 4-MUGal | 0.10 | 20.0 |

| Alpha-Galactosidase | Human Serum | p-Nitrophenyl-beta-D-galactopyranoside | 0.25 | 15.0 |

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

4-MUGal is primarily utilized as a substrate for the enzyme β-galactosidase , which catalyzes the hydrolysis of β-galactosides. This property makes it valuable in:

- Diagnostic Testing: It is used in assays to diagnose GM2 gangliosidoses, such as Tay-Sachs disease and Sandhoff disease, by measuring enzyme activity in leukocytes . The fluorescence emitted upon cleavage by β-galactosidase provides a quantitative measure of enzyme activity.

- Research Applications: In enzymology, 4-MUGal serves as a tool for studying the kinetics of β-galactosidase. Researchers can analyze the enzyme's activity under various conditions, contributing to the understanding of metabolic pathways involving galactose derivatives .

Case Study 1: Diagnostic Applications in GM2 Gangliosidoses

A study published in Biochemical Journal demonstrated the efficacy of using 4-MUGal in diagnosing GM2 gangliosidoses. The assay involved measuring fluorescence intensity after incubating leukocyte samples with the substrate. The results indicated a significant correlation between enzyme activity and clinical diagnosis, confirming its utility in clinical settings .

Case Study 2: Enzyme Kinetics Research

In another study, researchers investigated the kinetic properties of β-galactosidase using 4-MUGal as a substrate. By varying pH and temperature conditions, they were able to determine optimal conditions for enzyme activity, providing insights into enzyme regulation and potential therapeutic targets for related metabolic disorders .

Comparative Data Table

The following table summarizes key characteristics and applications of 4-MUGal compared to other fluorogenic substrates:

| Substrate | Enzyme Target | Key Applications | Fluorescence Max (nm) |

|---|---|---|---|

| 4-MUGal | β-Galactosidase | Diagnostics for GM2 gangliosidoses; Enzyme kinetics | Excitation: 325; Emission: 378 |

| 4-MUGlc | β-Glucosidase | Plant physiology studies; Enzyme assays | Excitation: 365; Emission: 445 |

| 4-MUAc | Acetyltransferases | Metabolic pathway analysis; Drug development | Excitation: 340; Emission: 450 |

Broader Applications

Beyond diagnostics and enzymology, 4-MUGal has potential applications in:

- Cell Biology: Used to study cellular uptake mechanisms and intracellular trafficking of glycoproteins.

- Pharmaceutical Research: It aids in the development of drugs targeting glycosylation pathways, providing insights into drug metabolism and efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural variations, target enzymes, and applications of analogous 4-MU-linked substrates:

Biomedical Research

- Chitinase Activity : The parent compound’s acetamido group mimics chitin substrates, making it indispensable in studying fungal pathogenesis .

- Lysosomal Disorders: Beta-glucosidase and beta-galactosidase substrates (e.g., 4-MU-Glc and 4-MU-Gal) are used to diagnose Gaucher’s and Fabry diseases .

Q & A

Q. What is the role of 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside in enzyme activity assays?

This compound is a fluorogenic substrate for β-N-acetylgalactosaminidases and related enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone (4-MU), which fluoresces under alkaline conditions (ex/em: 365/450 nm). Researchers use it to quantify enzyme activity in real-time via fluorescence spectroscopy, enabling sensitive detection of enzyme kinetics or inhibition . Optimal assay conditions typically involve pH 4.5–5.5 (mimicking lysosomal environments) and temperatures of 37°C .

Q. How can researchers distinguish between β-N-acetylgalactosaminidase and β-N-acetylglucosaminidase activity using this substrate?

Specificity is determined by competitive inhibition assays or parallel experiments with selective inhibitors. For example, β-N-acetylglucosaminidase activity is inhibited by O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, while β-N-acetylgalactosaminidase remains unaffected. Cross-reactivity can be minimized by adjusting pH (β-N-acetylglucosaminidase prefers pH 4.0–4.5, while β-N-acetylgalactosaminidase is active up to pH 5.5) .

Q. What are the critical steps for preparing stock solutions of this compound for enzymatic assays?

Dissolve the substrate in DMSO or deionized water (purged with inert gas to prevent oxidation). Typical working concentrations range from 0.1–1 mM. Pre-warm the solution to assay temperature to avoid precipitation. Validate stability via HPLC or fluorescence baseline checks before use .

Advanced Research Questions

Q. What synthetic challenges arise in the preparation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside, and how are they addressed?

Synthesis involves glycosylation of 4-methylumbelliferone with a protected 2-acetamido-2-deoxy-β-D-galactopyranosyl donor. Key challenges include:

- Steric hindrance : Use trichloroacetimidate or thioglycoside donors for efficient coupling .

- Anomeric selectivity : β-selectivity is achieved via neighboring-group participation of the 2-acetamido group .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials .

Q. How can contradictory kinetic data from fluorogenic assays using this substrate be resolved?

Discrepancies often stem from:

- Fluorescence quenching : High substrate concentrations (>2 mM) may self-quench. Validate linearity via dilution series .

- Enzyme inhibition : Some β-N-acetylhexosaminidases exhibit substrate inhibition at >1 mM. Perform Michaelis-Menten analysis at varying concentrations .

- pH-dependent fluorescence : Standardize post-reaction pH (e.g., add glycine-NaOH buffer, pH 10.4) to stabilize 4-MU fluorescence .

Q. What modifications to this substrate enable its application in disease model studies (e.g., lysosomal storage disorders)?

Derivatization strategies include:

- Protease-cleavable linkers : For targeted delivery in cell cultures (e.g., linking to cell-penetrating peptides) .

- Biotinylation : Facilitates immobilization on streptavidin-coated plates for high-throughput screening .

- Fluorine substitution : 4-Trifluoromethylumbelliferyl analogs enhance fluorescence quantum yield for low-abundance enzyme detection .

Methodological Considerations

Q. How should researchers design experiments to study enzyme inhibition using this substrate?

- Use a two-step protocol: Pre-incubate enzyme with inhibitor (15–30 min), then add substrate.

- Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism).

- Validate reversibility by dialysis or dilution assays .

Q. What are the best practices for troubleshooting low signal-to-noise ratios in assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.